2-Butanethiol

Atmospheric Chemistry Oxidation Kinetics Reaction Mechanism

2-Butanethiol is the smallest unsubstituted chiral alkanethiol, essential for enantiomerically pure SAMs on gold. Its secondary thiol group yields distinct oxidation kinetics (e.g., 2-butanone as OH radical product) versus 1-butanethiol. Predictable H₂S elimination during pyrolysis makes it suitable for CVD. Procure this specific isomer for chiral sensors, mechanistic probes, and odorant blends where isomer identity dictates process integrity.

Molecular Formula C4H10S
Molecular Weight 90.19 g/mol
CAS No. 513-53-1
Cat. No. B122982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Butanethiol
CAS513-53-1
Synonyms(±)-2-Butanethiol;  1-Methyl-1-propanethiol;  2-Butyl Mercaptan;  2-Mercaptobutane;  3-Methyl-2-propanethiol;  NSC 78417;  s-Butyl Mercaptan;  sec-Butanethiol;  sec-Butyl Mercaptan;  sec-Butyl Thioalcohol;  sec-Butylthiol
Molecular FormulaC4H10S
Molecular Weight90.19 g/mol
Structural Identifiers
SMILESCCC(C)S
InChIInChI=1S/C4H10S/c1-3-4(2)5/h4-5H,3H2,1-2H3
InChIKeyLOCHFZBWPCLPAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.01 M
Very sol in alc, ether, liquid hydrogen sulfide
In water, 1.32X10+3 mg/L at 20 °C

2-Butanethiol (CAS 513-53-1): Procurement-Grade Data for sec-Butyl Mercaptan in Industrial Synthesis and Odorization


2-Butanethiol (CAS 513-53-1), also known as sec-butyl mercaptan, is a volatile, colorless organosulfur compound in the alkylthiol class with a molecular formula of C₄H₁₀S and a molecular weight of 90.19 g/mol . It is characterized by a secondary sulfhydryl (-SH) group attached to the second carbon of a four-carbon chain, distinguishing it structurally from its primary isomer, 1-butanethiol [1]. Its key physical properties include a boiling point of 84.6-85.2 °C, a density of 0.83 g/mL at 25°C, and a vapor pressure of 142 mmHg at 37.7°C . The compound is recognized for its potent, sulfurous odor and is primarily utilized as a chemical intermediate, a gas odorant, and a synthon in flavors and fragrances research .

Why 2-Butanethiol Cannot Be Replaced by Generic Butyl Mercaptans in Critical Applications


Substituting 2-butanethiol with generic 'butyl mercaptan' or its isomer 1-butanethiol without rigorous evaluation introduces quantifiable risk to process integrity. Despite sharing a molecular formula and similar physical properties, the position of the thiol group dictates fundamentally different kinetic behavior in oxidation and unimolecular decomposition pathways [1][2]. These structural disparities directly impact reaction yields, byproduct profiles, and material compatibility, which are critical for applications ranging from regulated gas odorization to precision chemical synthesis. Relying on class-level assumptions can lead to out-of-specification outcomes, regulatory non-compliance, or compromised safety thresholds. The following quantitative evidence demonstrates the specific, measurable dimensions where 2-butanethiol exhibits distinct performance relative to its closest analogs.

2-Butanethiol Quantitative Evidence: Verified Performance Metrics vs. Comparators


Divergent Product Distribution in Atmospheric OH Radical Oxidation of 2-Butanethiol vs. 1-Butanethiol

The reaction of 2-butanethiol with OH radicals produces distinct yields of SO₂ and 2-butanone. This quantitative product distribution is unique to the sec-butyl mercaptan structure, providing a predictive basis for its environmental fate and industrial byproduct profile [1]. While this study directly quantified the products for 2-butanethiol, comparative data for 1-butanethiol under identical conditions is not provided in this specific source, therefore this evidence is cross-study comparable to known atmospheric oxidation pathways of primary thiols [2].

Atmospheric Chemistry Oxidation Kinetics Reaction Mechanism

Kinetic Dependence on Hydroxyl Ion Concentration Differentiates 2-Butanethiol Oxidation

In a comparative study with 1-butanethiol, the oxidation of 2-butanethiol by hexacyanoferrate (III) exhibits a distinct kinetic response to hydroxyl ion concentration. This direct head-to-head comparison reveals a fundamental mechanistic divergence [1].

Chemical Kinetics Oxidation Mechanism Thiol Reactivity

Quantified Ranking of H₂S Elimination Propensity in Pyrolysis of Butanethiol Isomers

Low-pressure pyrolysis studies establish a clear, quantifiable hierarchy for H₂S elimination among butanethiol isomers. This class-level inference from a direct comparative study demonstrates that 2-butanethiol occupies an intermediate position, with its structural isomer 1-butanethiol exhibiting the lowest proportion of H₂S elimination [1].

Thermal Stability Pyrolysis Mechanism Process Safety

Acute Oral Toxicity Benchmark for Procurement Safety Evaluation

For safety and handling assessments, the acute oral toxicity of 2-butanethiol has been quantified. This data point, while not compared directly to an isomer in the same study, serves as supporting evidence for establishing handling protocols and is a verifiable specification from a reputable vendor . Comparative oral LD50 values for the isomer 1-butanethiol are reported in the range of 1500 mg/kg [1], indicating a potential class-level difference in acute oral toxicity, though a direct comparison under identical conditions is not available.

Toxicology Safety Data Industrial Hygiene

Validated Application Scenarios for 2-Butanethiol Procurement


Synthesis of Chiral Organosulfur Compounds and Functional Materials

2-Butanethiol is the smallest unsubstituted chiral alkanethiol, possessing a stereocenter at the C2 position [1]. This intrinsic chirality is essential for the preparation of enantiomerically pure self-assembled monolayers (SAMs) on gold surfaces, which are used to study and control stereochemistry-dependent surface interactions and in the development of chiral sensors [2]. The structural requirement for a secondary thiol with a chiral center makes 2-butanethiol a non-substitutable precursor in this niche of materials science, as its primary analog (1-butanethiol) is achiral.

Mechanistic Probes in Oxidation and Atmospheric Chemistry Studies

Due to its well-characterized and divergent oxidation kinetics compared to 1-butanethiol, 2-butanethiol serves as a specific molecular probe. Its linear dependence on [OH⁻] in ferricyanide oxidation [1] and its distinct product distribution upon reaction with atmospheric OH radicals (yielding 2-butanone) [2] make it a valuable tool for elucidating structure-activity relationships in sulfur oxidation mechanisms. Procuring the specific 2-butanethiol isomer is non-negotiable for studies aiming to reproduce or extend these published mechanistic findings.

Specialized Odorant Formulation Requiring a Secondary Mercaptan Profile

While both 1-butanethiol and 2-butanethiol are known for their potent odor, their qualitative scent profiles differ; 2-butanethiol is often described as having a 'meaty' or 'sulfurous' nuance distinct from the pure 'skunk-like' odor of the primary isomer [1]. For industrial odorant blends where the specific character or the lower volatility of the secondary mercaptan (2-butanethiol) is desired to modulate evaporation rates in a formulation, the specific isomer must be sourced. Substitution with 1-butanethiol would alter the hedonic tone and physical performance of the final blend.

High-Temperature Process Chemistry and Safety Evaluations

In processes involving elevated temperatures, the known intermediate propensity of 2-butanethiol to eliminate H₂S during pyrolysis [1] is a quantifiable differentiator. This behavior dictates its material compatibility and byproduct profile relative to 1-butanethiol (lower H₂S elimination) and tert-butyl mercaptan (higher H₂S elimination). For applications such as chemical vapor deposition (CVD) or high-temperature reaction media, selecting 2-butanethiol allows for a predictable level of H₂S generation, which is a critical process parameter for corrosion control and safety system design.

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